3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline
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Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline is an organic compound with the molecular formula C12H9ClN2O2S It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a nitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline typically involves the reaction of 4-chlorothiophenol with 5-nitro-2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to form an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(4-Chlorophenyl)sulfanyl-5-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the sulfanyl group can form covalent bonds with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)sulfanyl-5-nitroaniline
- 3-(4-Methylphenyl)sulfanyl-5-nitroaniline
- 3-(4-Methoxyphenyl)sulfanyl-5-nitroaniline
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfanyl and nitro groups also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTJKAAHSIFLNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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